Bicyclo[4.1.0]heptane, 7-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.1.0]heptane, 7-methylene-: is an organic compound with the molecular formula C8H12norcarane . This compound is a bicyclic hydrocarbon, which means it contains two fused rings. The structure of bicyclo[4.1.0]heptane, 7-methylene- includes a cyclohexane ring fused to a cyclopropane ring, with a methylene group attached to the seventh carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[4.1.0]heptane, 7-methylene- can be synthesized using the Simmons-Smith reaction . This reaction involves the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether . The reaction conditions typically require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for bicyclo[4.1.0]heptane, 7-methylene- are not well-documented, the Simmons-Smith reaction remains a fundamental approach in laboratory settings. Industrial production would likely involve scaling up this reaction with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[4.1.0]heptane, 7-methylene- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.
Reduction: Reduced hydrocarbons with fewer double bonds or rings.
Substitution: Halogenated bicyclo[4.1.0]heptane derivatives.
Scientific Research Applications
Chemistry: Bicyclo[4.1.0]heptane, 7-methylene- is used as a building block in organic synthesis. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Research on bicyclo[4.1.0]heptane, 7-methylene- includes its potential use in drug development. Its derivatives may exhibit biological activity, making it a candidate for pharmaceutical research .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for creating complex molecules used in various applications .
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptane, 7-methylene- involves its interaction with molecular targets through its reactive sites. The methylene group and the strained cyclopropane ring make it highly reactive, allowing it to participate in various chemical reactions. These reactions can lead to the formation of new bonds and the modification of existing structures, which is crucial in synthetic chemistry .
Comparison with Similar Compounds
Bicyclo[4.1.0]heptane: The parent compound without the methylene group.
Bicyclo[3.2.2]nonane: Another bicyclic hydrocarbon with a different ring fusion pattern.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with a similar cyclopropane ring.
Uniqueness: Bicyclo[4.1.0]heptane, 7-methylene- is unique due to the presence of the methylene group at the seventh carbon, which significantly alters its reactivity and chemical properties compared to its parent compound and other similar bicyclic hydrocarbons .
Properties
CAS No. |
54211-14-2 |
---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
7-methylidenebicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12/c1-6-7-4-2-3-5-8(6)7/h7-8H,1-5H2 |
InChI Key |
ZCYOKKYPCIRNNW-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.